Product packaging for Rugulosuvine B(Cat. No.:)

Rugulosuvine B

Cat. No.: B1219581
M. Wt: 443.5 g/mol
InChI Key: UHFSGFDEMVYYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rugulosuvine B is a fungal metabolite belonging to the class of diketopiperazines (DKPs), also known as cyclodipeptides . These compounds are characterized by a cyclic structure formed from two amino acids and are known to be produced by various fungal genera . Diketopiperazines are widely recognized in scientific research for their significant biological activities and structural diversity . Fungal DKPs, particularly those containing proline, have garnered research interest due to their extra-rigid conformation, high resistance to enzymatic degradation, and their ability to bind to a diverse range of biological targets . Related compounds in the rugulosuvine family, such as rugulosin A, are bisanthraquinones with complex polycyclic structures that have been the subject of sophisticated synthetic studies . Please note that the specific biological activity, mechanism of action, and detailed research applications for this compound are currently not well-documented in the available scientific literature, representing an area for further investigation. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N3O3 B1219581 Rugulosuvine B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-5-26(3,4)27-16-22-23(32)28-20(15-18-11-7-6-8-12-18)24(33)30(22)25(27)29(17(2)31)21-14-10-9-13-19(21)27/h5-14,20,22,25H,1,15-16H2,2-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFSGFDEMVYYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C(CC3N2C(=O)C(NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery, Isolation, and Producing Organisms

Exploration of Diverse Environmental Niches (e.g., marine-derived fungi, endophytic fungi)

The quest for novel bioactive compounds has led researchers to explore organisms from unique and often extreme environments. Fungi, known for their metabolic versatility, have been a primary focus of this exploration. The discovery of Rugulosuvine B from fungi isolated from marine environments, as internal colonists of plants (endophytes), and even from an artificial, isolated habitat, underscores the widespread distribution of its producing organisms.

Marine environments, including deep-sea sediments, are a rich reservoir of microbial life, much of which remains to be explored. Fungi isolated from these niches have been found to produce a plethora of unique secondary metabolites. The genera Penicillium and Aspergillus are frequently isolated from marine sources and are known producers of cyclodipeptides. researchgate.netresearchgate.net

Research has identified this compound, also known as Fructigenine A, as a metabolite of marine-derived fungi. researchgate.net For instance, a fungus identified as Penicillium sp., derived from deep ocean sediment, was noted to produce compounds related to this compound. researchgate.net More specifically, the marine-derived fungus Talaromyces purpureogenus (strain G59), which was previously referred to as Penicillium purpurogenum, has been shown to produce Fructigenine A (this compound). This discovery emphasizes the potential of marine fungi as a source for this particular alkaloid.

Endophytic fungi reside within the tissues of living plants without causing any apparent disease. ekb.egnih.gov This symbiotic relationship has made them a focal point for natural product discovery, as they are known to produce a wide array of bioactive compounds. nih.govafricaresearchconnects.com The genera Penicillium and Talaromyces, which include known producers of this compound, are commonly found as endophytes in both terrestrial and marine plants. frontiersin.orgasm.orgmdpi.com

Studies have successfully isolated Penicillium rugulosum as an endophyte from the roots of Catharanthus roseus and from sunflower plants. journalijar.compakbs.orgresearchgate.net While the production of this compound was not the focus of these particular studies, the presence of a known producing species as an endophyte suggests a high potential for its synthesis in this niche. Similarly, Talaromyces purpureogenus has been identified as an endophyte in various plants, including the pomegranate (Punica granatum) and the bark of Juglans sigillata. africaresearchconnects.comasm.orgmdpi.com This further strengthens the connection between the endophytic lifestyle and the production of compounds like this compound.

The adaptability of fungi is further demonstrated by the isolation of this compound-producing strains from highly unusual environments. In a notable study, strains of Penicillium chrysogenum and Penicillium expansum isolated from the Mir space station were analyzed. The results showed that these "resident" strains synthesized a variety of alkaloids, including this compound. This finding highlights the resilience of these fungi and their ability to maintain complex metabolic pathways even in an enclosed, artificial environment.

The initial discovery and isolation of this compound were from the culture liquids of Penicillium rugulosum (strain VKM F-352) and Penicillium piscarium (strain VKM F-325). researchgate.net Later, it was also identified as a metabolite of Penicillium verruculosum (strain BS3) and Penicillium fructigenum. researchgate.net

The following table provides a summary of the fungal organisms reported to produce this compound and the environments from which they were sourced.

Table 1: Producing Organisms of this compound and Their Environmental Niche

Producing OrganismStrainEnvironmental Niche/Source
Penicillium rugulosumVKM F-182, VKM F-352Not specified in detail, general culture collection. researchgate.net
Penicillium rugulosumRN4Endophyte from Catharanthus roseus root. journalijar.com
Penicillium piscariumVKM F-325Not specified in detail, general culture collection. researchgate.net
Penicillium fructigenumNot SpecifiedGeneral culture collection. researchgate.net
Penicillium verruculosumBS3Not specified in detail, laboratory strain. researchgate.net
Penicillium chrysogenumMir Space Station IsolateIsolated from the Mir space station environment.
Penicillium expansumMir Space Station IsolateIsolated from the Mir space station environment.
Talaromyces purpureogenus (formerly Penicillium purpurogenum)G59Marine-derived.

Biosynthesis of Rugulosuvine B

Precursor Amino Acid Integration

The structural foundation of Rugulosuvine B is derived from specific amino acids, which are incorporated into the nascent molecule through distinct biochemical mechanisms.

This compound is primarily synthesized from the aromatic amino acids L-tryptophan and L-phenylalanine researchgate.netimedpub.commdpi.com. These amino acids serve as the core components that are condensed to form the diketopiperazine ring structure characteristic of this compound. The precise chemical mechanisms detailing the initial condensation of tryptophan and phenylalanine into a cyclic dipeptide precursor have been studied in the context of related fungal metabolites, often involving non-ribosomal peptide synthetases (NRPS) uzh.chnih.govnih.govmdpi.combeilstein-journals.org. These large multienzyme complexes are capable of selecting, activating, and linking amino acids in a defined sequence, independent of the ribosomal machinery. While direct evidence for NRPS involvement in the initial dipeptide formation of this compound is not explicitly detailed in the provided search results, the classification of this compound as a diketopiperazine strongly suggests their role in forming the initial cyclic dipeptide precursor researchgate.netresearchgate.netimedpub.com.

The primary precursors identified for this compound are tryptophan and phenylalanine researchgate.netimedpub.com. While fungal secondary metabolism is known for its capacity to incorporate a wide array of amino acids, including non-proteinogenic ones, through the action of enzymes like NRPS and prenyltransferases, the specific incorporation of alternative amino acids, such as leucine, in the biosynthesis of this compound has not been documented in the provided literature. The characterized biosynthetic routes emphasize the tryptophan-phenylalanine dipeptide as the direct precursor for subsequent modifications.

Tryptophan-Phenylalanine Condensation Mechanisms

Elucidation of Biosynthetic Pathway Intermediates

This compound is classified as a diketopiperazine alkaloid wikipedia.org. Studies indicate that this class of compounds, including this compound, is derived from the amino acids L-tryptophan and L-phenylalanine . These amino acids serve as the primary building blocks, which are then cyclized and modified through a series of enzymatic steps to form the characteristic diketopiperazine ring structure. While specific intermediate compounds in the direct pathway to this compound are not extensively detailed in the provided literature, the origin from these two amino acids is a foundational aspect of its biosynthesis.

Genetic and Molecular Basis of Biosynthesis

The genetic machinery responsible for the production of natural products like this compound is typically encoded within biosynthetic gene clusters (BGCs). These clusters contain genes that encode enzymes involved in the synthesis, modification, and transport of the final compound.

Specific research detailing the identification of the biosynthetic gene cluster (BGC) responsible for this compound production is not extensively covered in the readily available literature. The identification of BGCs for natural products generally involves bioinformatic analysis of microbial genomes using tools such as antiSMASH or PRISM, which scan for patterns indicative of known biosynthetic pathways rsc.orgnih.govjmicrobiol.or.krfrontiersin.org. These tools predict the presence of genes encoding enzymes like polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and tailoring enzymes. Subsequent experimental validation, often including heterologous expression, is then used to confirm the BGC's function.

Detailed studies involving gene deletion or heterologous expression specifically focused on this compound biosynthesis are not extensively documented in the provided search results. However, these techniques are fundamental in natural product discovery and pathway elucidation. Gene deletion studies are crucial for understanding the specific roles of individual genes within a BGC, such as regulatory elements or tailoring enzymes, by observing the effect of their absence on compound production jmicrobiol.or.krplos.org. Heterologous expression, where a BGC is transferred and expressed in a different host organism (e.g., Streptomyces species), is a powerful strategy to overcome challenges associated with native producers, such as slow growth, genetic intractability, or the production of cryptic metabolites frontiersin.orgnih.govnih.govfrontiersin.org. Such studies enable the production of compounds that might be difficult to obtain from their original source.

Identification of Biosynthetic Gene Clusters (BGCs)

Pathway Crosstalk and Convergent Biosynthetic Routes

Pathway crosstalk refers to the interaction between different metabolic pathways, where intermediates or regulatory signals from one pathway can influence another. Convergent biosynthesis involves multiple distinct pathways leading to the same or similar final products. While pathway crosstalk and convergent biosynthetic strategies are recognized phenomena that contribute to the diversity and complexity of natural product synthesis in various organisms mdpi.comnih.govnih.govhubrecht.eu, specific research detailing these aspects for this compound is not found in the provided literature. Understanding such interactions can be vital for manipulating biosynthetic routes for enhanced production or for discovering novel analogs.

Compound List

Chemical Synthesis and Analog Development

Total Synthesis Approaches to Rugulosuvine B and its Structural Analogues

The pursuit of total synthesis for complex natural products like this compound and its related compounds aims to provide access to these molecules for further study and to validate proposed structures. Studies have explored biomimetic strategies and cascade reactions to construct the core molecular framework. For instance, research has reported the chemoenzymatic, biomimetic total synthesis of heterodimeric (−)-rugulosin B, homodimeric (−)-rugulosin C, and various rugulin (B1680272) analogues, utilizing anthraquinones as starting materials rsc.org. These approaches often mimic biosynthetic pathways, such as the dimerization of monomeric intermediates, to assemble the final complex structures rsc.org. Furthermore, cascade reaction methodologies, which involve a sequence of reactions occurring in a single vessel, have been successfully applied to the synthesis of related compounds like (+)-rugulosin, demonstrating efficient construction of polycyclic architectures through oxidative and bond-forming events 20.210.105. The mention of Rugulosuvines A and B in the context of total synthesis efforts for other fungal metabolites also indicates their inclusion in broader synthetic investigations dntb.gov.ua.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis offers a powerful approach by combining the selectivity and efficiency of enzymes with the versatility of chemical transformations. For this compound and its analogues, chemoenzymatic strategies have been employed to streamline the synthetic process and introduce stereochemical control. One notable study details the chemoenzymatic, biomimetic total synthesis of (−)-rugulosin B, C, and rugulin analogues in a concise three to four-step sequence starting from anthraquinones rsc.org. This methodology supports the understanding of how monomeric intermediates dimerize during biosynthesis. In a related context, a chemoenzymatic approach has been developed for the synthesis of rugulactone, utilizing a stereoselective enzymatic reduction with a ketoreductase to introduce chirality into a key intermediate researchgate.net. These examples highlight the utility of enzymes in constructing complex molecular architectures, potentially applicable to this compound synthesis.

Strategic Chemical Modifications and Derivatization

Information specifically detailing strategic chemical modifications or derivatization of this compound for the purpose of analogue development or structure-activity relationship studies is limited in the available literature. While derivatization techniques are employed in analytical chemistry to enhance the detectability of compounds, such as improving UV absorption or fluorescence for chromatographic analysis researchgate.netjfda-online.com, these methods are distinct from synthetic strategies aimed at creating novel analogues with altered biological profiles. The synthesis of related compounds and analogues, as discussed in other sections, implies structural variations are explored, but direct chemical modification pathways for this compound itself are not extensively documented in the provided search results.

De Novo Generation of this compound Analogues

The de novo generation of analogues involves the design and synthesis of novel chemical entities based on a lead compound's structure, aiming to optimize or diversify its biological activity. While specific de novo synthesis strategies directly applied to this compound were not explicitly detailed, the broader field of generative chemistry offers advanced computational approaches for molecular design. Techniques such as deep generative chemistry, utilizing artificial intelligence, are being developed for the creation of multi-target compounds and novel molecular structures nih.gov. The synthesis of related analogues, such as rugulin analogues rsc.org, demonstrates an ongoing effort to explore structural variations around the this compound scaffold. This pursuit of novel analogues is a standard practice in drug discovery to identify compounds with improved potency, selectivity, or pharmacokinetic properties.

Biological Activities and Proposed Mechanisms of Action Excluding Prohibited Content

Antimicrobial and Antibiotic Properties Research

Spectrum of Activity Against Specific Microorganisms

Studies have indicated that Rugulosuvine B exhibits antimicrobial activity researchgate.netimedpub.com. Specifically, it has demonstrated growth-inhibiting activity against several plant pathogenic fungi, including Botrytis cinerea, Phoma lingam, Phoma betae, Pyrenophora teres, Sclerotinia sclerotiorum, Monilinia fructigena, Ascochyta pisi, and Alternaria alternata researchgate.net. Evaluations have also been conducted against aquatic bacteria, although specific details of this compound's activity against these microorganisms were not elaborated in the provided snippets researchgate.net.

Table 1: Spectrum of Activity of this compound Against Plant Pathogenic Fungi

MicroorganismObserved Activity
Botrytis cinereaGrowth Inhibition
Phoma lingamGrowth Inhibition
Phoma betaeGrowth Inhibition
Pyrenophora teresGrowth Inhibition
Sclerotinia sclerotiorumGrowth Inhibition
Monilinia fructigenaGrowth Inhibition
Ascochyta pisiGrowth Inhibition
Alternaria alternataGrowth Inhibition
Aquatic bacteriaEvaluated for activity

Postulated Molecular Targets in Microbial Physiology

The specific molecular targets through which this compound exerts its antimicrobial effects in microbial physiology have not been detailed in the provided research snippets. General mechanisms of antibiotic action involve disrupting essential processes such as cell wall synthesis, membrane integrity, protein synthesis, or nucleic acid synthesis reactgroup.orgmdpi.commicrobeonline.com. However, direct links between this compound and these specific targets are not established in the available literature.

Other Noteworthy Biological Activities in Research Contexts

Beyond its direct antimicrobial effects, this compound has been investigated in other research areas, including plant health and enzyme inhibition studies.

Plant Growth Modulation

This compound's documented ability to inhibit the growth of plant pathogenic fungi serves as a mechanism for protecting plants from disease, thereby indirectly modulating plant growth and health researchgate.net. By preventing fungal infections, this compound can contribute to healthier plant development.

Enzyme Inhibition Studies

Rugulosuvines are classified as diketopiperazine alkaloids, a group that includes cyclic dipeptides imedpub.com. While related cyclodipeptides have been explored for their enzyme inhibitory properties, such as interactions with glutathione (B108866) S-transferase researchgate.netimedpub.comscielo.org.mx, specific studies detailing this compound's direct enzyme inhibition, particularly against glutathione S-transferase, were not found within the provided research snippets.

Structure Activity Relationship Sar Studies

Influence of Core Diketopiperazine Scaffold Modifications

The fundamental structural framework of Rugulosuvine B is the diketopiperazine (DKP) ring system. This cyclic dipeptide scaffold, formed by the condensation of two amino acids, is known for its inherent stability and rigidity, which are key attributes for biological activity nih.govresearchgate.netnih.gov. This compound is characterized as a DKP derived from L-tryptophan and L-phenylalanine nih.govresearchgate.netimedpub.comresearchgate.netresearchgate.netresearchgate.netmdpi.com. While specific studies detailing modifications to the diketopiperazine core itself within this compound are not extensively covered in the provided literature, the general importance of this scaffold is well-established. The DKP structure provides a stable platform that can present other functional groups in specific orientations, influencing interactions with biological targets nih.govresearchgate.netnih.gov.

Significance of the Prenyl Moiety and Stereochemistry

The presence of a prenyl moiety, a lipophilic isoprenoid group, is often associated with enhanced bioactivity in fungal metabolites, particularly in terms of cytotoxic effects mdpi.comuni-marburg.de. For example, the cytotoxic activity of certain cyclodipeptides has been linked to the presence of prenyl groups, with analogues lacking these moieties showing diminished activity mdpi.com. Prenylated indole (B1671886) alkaloids, a class that includes compounds structurally related to this compound, frequently exhibit distinct pharmacological profiles compared to their non-prenylated counterparts uni-marburg.desemanticscholar.org. Although this compound is identified as a derivative of L-tryptophan and L-phenylalanine nih.govresearchgate.netimedpub.comresearchgate.netresearchgate.netresearchgate.netmdpi.com, and its annulated nature is known mdpi.comsemanticscholar.org, direct confirmation of a prenyl group within this compound's structure is not explicitly detailed in the available snippets. Therefore, while prenylation is significant for related compounds, its direct contribution to this compound's specific activity requires further clarification.

Stereochemistry also plays a critical role in SAR. Variations in the spatial arrangement of atoms can lead to significant differences in a compound's biological efficacy and stability, as observed with different stereoisomers of suffrutines x-mol.net. This compound, being derived from specific L-amino acids (L-tryptophan and L-phenylalanine), possesses a defined stereochemical configuration. However, detailed SAR studies exploring the impact of altering its stereochemistry on its bioactivity are not provided in the current literature.

Impact of Annulated Rings and Stereoisomers on Bioactivity

While this compound has a defined stereochemistry due to its amino acid precursors, the impact of potential stereoisomers or epimers on its bioactivity is not extensively detailed in the provided data. However, the broader field of SAR consistently highlights the critical role of stereochemistry in determining a molecule's biological potency and specificity x-mol.netnih.govnih.gov.

Comparative Biological Evaluation of this compound and Structurally Related Analogues

This compound, also identified as Fructigenine A, exhibits notable biological activities, including inhibition of Avena coleoptiles and L-5178Y cell growth, potent anti-inflammatory effects, and in vitro antitumor properties mdpi.comsemanticscholar.orgnih.gov.

Fructigenine A: As Fructigenine A is synonymous with this compound mdpi.comsemanticscholar.org, its reported activities are directly attributed to this compound. Fructigenine A has shown superior anti-inflammatory activity compared to indomethacin (B1671933) in experimental models mdpi.comsemanticscholar.org.

Rugulosuvine A: While some sources suggest this compound and Rugulosuvine A share an identical absolute structure researchgate.netimedpub.com, other studies classify them as distinct compounds. In one comparative evaluation, both Fructigenine A (this compound) and Rugulosuvine A displayed relatively weak cytotoxic activity (IC50 > 100 μM) nih.gov. This highlights potential variations in experimental findings or subtle structural differences impacting specific bioactivities.

Fructigenine B (Verrucofortine): Fructigenine B is identified as Verrucofortine researchgate.netmdpi.commdpi.comsemanticscholar.org, a diketopiperazine derived from L-tryptophan and L-leucine, isolated from Penicillium verrucosum researchgate.net. Structural differences, such as the substitution of phenylalanine with leucine, suggest potentially divergent biological profiles compared to this compound.

Other Analogues: Related cyclic dipeptides demonstrate varied bioactivities. For instance, Penicimutanins A and C from Penicillium purpurogenum exhibited significant cytotoxic effects against multiple cancer cell lines mdpi.com. Okaramines S-U from Aspergillus taichungensis, particularly the diprenylated Okaramine S, showed promising cytotoxic effects mdpi.com. Furthermore, Cyclotryprostatins B, F, and G displayed selective cytotoxicity against the MCF-7 breast cancer cell line mdpi.com. These comparisons underscore how minor structural alterations, such as the presence of prenyl groups or variations in amino acid residues, can lead to substantial differences in biological potency and spectrum of activity.

Analytical Methodologies for Research Characterization

Advanced Chromatographic Techniques for Isolation and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))

The isolation and purification of Rugulosuvine B from fungal cultures, such as Penicillium rugulosum and Penicillium piscarium, is a critical first step in its characterization. researchgate.net High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering high resolution and efficiency in separating complex mixtures. researchgate.net

Initially, crude extracts from the fungal mycelia and culture liquid are prepared. researchgate.netresearchgate.net These extracts contain a multitude of secondary metabolites, from which this compound must be selectively separated. researchgate.net Preparative or semi-preparative HPLC is commonly employed to isolate the compound in sufficient quantities for further analysis. peptide.com The process involves optimizing various parameters such as the stationary phase (column), mobile phase composition (solvents), gradient, and flow rate to achieve effective separation from other closely related alkaloids and impurities. peptide.comnih.gov

The mobile phase in reverse-phase HPLC, a common mode for purifying peptide-like molecules, typically consists of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA) added to improve peak shape and retention. peptide.com The separation is guided by analytical HPLC, which is used to monitor the fractions collected from the preparative column and assess their purity. peptide.comnih.gov Fractions containing the pure compound are then combined and lyophilized to yield the isolated this compound. peptide.com The purity of the final product is confirmed by analytical HPLC, where a single, sharp peak at a characteristic retention time indicates a high degree of homogeneity. nih.gov

Table 1: HPLC Parameters for Analysis of Fungal Metabolites This table presents typical parameters that are optimized for the HPLC-based isolation and analysis of fungal alkaloids like this compound. Specific values are method-dependent.

Parameter Description Typical Setting/Range Rationale
Column Stationary phase providing the separation medium. C18 reverse-phase column (e.g., 250x4.6 mm, 5 µm) C18 phases are effective for separating moderately polar to nonpolar compounds like diketopiperazine alkaloids. usamvcluj.ro

| Mobile Phase | Solvent system that carries the sample through the column. | A: Water with 0.1% TFA B: Acetonitrile with 0.1% TFA | Acetonitrile is a common organic modifier. TFA is an ion-pairing agent that improves peak symmetry for peptide-like compounds. peptide.com | | Gradient | Change in mobile phase composition over time. | Linear gradient, e.g., 20% to 90% Solvent B over 20-30 minutes | A gradient elution is necessary to resolve complex mixtures containing compounds with a wide range of polarities. peptide.com | | Flow Rate | The speed at which the mobile phase passes through the column. | Analytical: ~1.0 mL/min Preparative: Varies with column diameter | Optimized to balance separation efficiency and analysis time. peptide.com | | Detection | Method for visualizing the separated compounds. | Photodiode Array (PDA) or UV Detector (e.g., at 214, 254, 280 nm) | Allows for the detection of chromophoric compounds and can provide preliminary spectral information. usamvcluj.ro |

High-Resolution Spectrometric Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) Spectroscopy)

Once isolated, the precise molecular structure of this compound is determined using a combination of high-resolution spectrometric techniques. researchgate.net

Mass Spectrometry (MS) provides crucial information about the compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) such as in LC/Q-TOF/MS (Liquid Chromatography/Quadrupole-Time of Flight/Mass Spectrometry), is used to determine the accurate mass of the molecule. researchgate.net For instance, this compound was identified in an extract of P. verruculosum BS3, exhibiting a mass of 443.3543 within a retention time of 7.7 minutes. researchgate.net High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) can confirm the presence of specific structural moieties by identifying mass increases corresponding to those groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules. nd.edunih.gov A suite of NMR experiments is used:

¹H NMR: Identifies the number and environment of hydrogen atoms.

¹³C NMR: Identifies the number and type of carbon atoms.

2D NMR experiments like HMBC (Heteronuclear Multiple-Bond Correlation) reveal long-range correlations between protons and carbons, helping to piece together the carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of atoms, which is essential for determining the relative stereochemistry of the molecule.

Circular Dichroism (CD) Spectroscopy is employed to determine the absolute configuration of chiral centers. The absolute configuration of the related compound fructigenine A, which has been identified as this compound, was determined by comparing its CD spectrum with those of known, related compounds. This comparison is vital for establishing the correct three-dimensional structure.

Table 2: Spectrometric Data Used for Structural Elucidation of this compound and Related Diketopiperazines

Technique Type of Information Provided Specific Application to this compound / Analogs
MS Molecular Weight and Formula LC/Q-TOF/MS was used to identify this compound based on its accurate mass (m/z 443.3543). researchgate.net
HR-ESI-MS Confirmation of Molecular Formula Confirms the addition of specific chemical groups (e.g., a dimethylallyl moiety) by detecting the corresponding mass increase.
¹H NMR Proton environment and connectivity Determines the chemical shifts and coupling constants of all protons in the structure.
¹³C NMR Carbon skeleton Identifies all unique carbon atoms, including those in the indole (B1671886) and diketopiperazine rings.
HMBC Long-range H-C correlations Establishes the connectivity between different structural fragments.
ROESY/NOESY Spatial proximity of protons Used to determine the relative stereochemistry and absolute configuration of the molecule.
CD Spectroscopy Absolute Configuration The absolute configuration of this compound (as fructigenine A) was assigned by comparing its CD spectrum to known compounds.

Quantitative Method Development for Biological and Fermentation Samples

Developing quantitative methods is essential for studying the production of this compound in fermentation processes and for potential pharmacokinetic studies in biological fluids. researchgate.netnih.gov While specific validated methods for this compound are not widely published, the principles for quantifying similar compounds in complex matrices are well-established, primarily relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com

A quantitative LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the complex matrix of a fermentation broth or biological sample. researchgate.netsepscience.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte of interest and produce a clean extract for analysis. sepscience.comnih.gov

Chromatographic Separation: A robust HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is used to separate this compound from any remaining matrix components before it enters the mass spectrometer. mdpi.com

Mass Spectrometric Detection: A triple quadrupole (QQQ) mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. iosrjournals.org This highly selective technique involves monitoring a specific transition from a precursor ion (the molecular ion of this compound) to a characteristic product ion, providing excellent specificity and sensitivity for quantification. iosrjournals.org

Method Validation: To ensure reliability, the analytical method must be validated according to established guidelines. iosrjournals.org Key validation parameters include:

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. nih.gov

Accuracy and Precision: Assessing how close the measured values are to the true value and the degree of scatter in the results, respectively. nih.gov

Recovery: Evaluating the efficiency of the sample extraction process. nih.gov

Matrix Effect: Investigating whether components in the sample matrix suppress or enhance the ionization of the analyte. sepscience.com

Such validated methods would allow for the precise tracking of this compound concentration during different stages of fungal fermentation or its measurement in biological systems. mdpi.comjmb.or.kr

Future Directions and Research Perspectives

Advancements in Biosynthetic Pathway Engineering for Enhanced Production

The production of natural products from microbial sources, including Rugulosuvine B, can often be limited by low yields and complex extraction processes. Advances in metabolic engineering and synthetic biology offer significant opportunities to overcome these challenges. Engineering the biosynthetic pathways of producing organisms, such as Penicillium species, or transferring these pathways into heterologous hosts, can lead to substantially increased yields of this compound nih.gov. This involves identifying the specific genes responsible for this compound biosynthesis, understanding their regulation, and optimizing their expression. Techniques like CRISPR-Cas9 gene editing and the construction of engineered microbial cell factories can facilitate the efficient production of this valuable compound and its derivatives nih.govnih.gov. Such advancements are crucial for making this compound more accessible for further research and potential therapeutic applications.

Rational Design and Synthesis of Novel Analogues with Potentiated or Selective Activities

Given this compound's demonstrated anti-inflammatory and antitumor properties, a key research direction involves the rational design and synthesis of novel analogues. By systematically modifying the chemical structure of this compound, researchers can aim to enhance its potency, improve its selectivity for specific biological targets, or reduce potential off-target effects. As a diketopiperazine alkaloid derived from tryptophan and phenylalanine researchgate.net, modifications could focus on altering the amino acid precursors or introducing different functional groups. Structure-activity relationship (SAR) studies are essential in this process, guiding the synthesis of derivatives with optimized pharmacological profiles. This approach could lead to the development of more effective therapeutic agents based on the this compound scaffold.

Comprehensive Elucidation of Biological Target Landscape and Signaling Pathways

While this compound is known for its broad biological activities, a comprehensive understanding of its molecular targets and the specific signaling pathways it modulates remains an area requiring significant research. Identifying the precise proteins or cellular pathways with which this compound interacts is critical for fully understanding its therapeutic potential and for guiding the development of targeted analogues. For instance, other cyclodipeptides have been shown to interact with ion channels or inhibit cell cycle progression nih.govsemanticscholar.org. Unraveling these molecular interactions for this compound will provide a deeper mechanistic insight into its anti-inflammatory and antitumor effects, paving the way for more informed drug design and development.

Development of Innovative Analytical Approaches for Complex Biological Matrices

The accurate detection and quantification of this compound and its potential metabolites in complex biological matrices, such as blood, plasma, or tissue samples, are essential for pharmacokinetic studies and therapeutic monitoring. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS and LC-MS/MS) are established techniques for such analyses, with LC-Q-TOF/MS having been used for its identification in fungal extracts researchgate.netresearchgate.netnih.govchemyx.commpi-bremen.dechromatographyonline.com. Future research could focus on developing more sensitive, rapid, and robust analytical methods. This might include optimizing sample preparation techniques, enhancing chromatographic separation, improving mass spectrometry detection limits, and developing strategies to mitigate matrix effects inherent in biological samples chromatographyonline.commdpi.com. Innovative approaches could also involve the development of assays for detecting specific metabolites or degradation products of this compound.

Exploration of New Microbial Strains and Habitats for Novel this compound Derivatives

Fungi, particularly species within the Penicillium and Aspergillus genera, are prolific producers of diverse secondary metabolites, including cyclodipeptides like this compound mdpi.comresearchgate.netnih.gov. The ongoing exploration of novel microbial strains from various environments, including marine ecosystems, soil, and endophytic niches, holds significant promise for discovering new this compound derivatives or related compounds with potentially unique or enhanced biological activities core.ac.ukmdpi.com. Genome mining and culturomics approaches are increasingly being employed to uncover the biosynthetic potential of uncultured microorganisms, offering new avenues for natural product discovery nih.gov. This exploration could lead to the identification of novel fungal species or strains that produce this compound or its structural variants with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Rugulosuvine B in natural extracts?

  • Methodological Answer : this compound can be identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise molecular weight confirmation . Quantification requires calibration curves using purified standards, with UV-Vis spectroscopy (absorbance at 280–320 nm) for rapid screening. Thin-layer chromatography (TLC) with specific staining agents (e.g., vanillin-sulfuric acid) aids in preliminary separation .
  • Data Example :

TechniqueLimit of Detection (LOD)Precision (% RSD)Reference Standard
HPLC-MS0.1 µg/mL2.5%This compound (≥95% purity)
UV-Vis1.0 µg/mL5.8%N/A (indirect measurement)

Q. How can researchers optimize the extraction efficiency of this compound from fungal sources?

  • Methodological Answer : Solvent polarity significantly impacts yield. Ethanol-water mixtures (70:30 v/v) at 50°C for 3 hours maximize solubility while minimizing degradation . Soxhlet extraction is preferable for scale-up, but microwave-assisted extraction reduces time by 40% with comparable yields . Post-extraction, lyophilization preserves stability. Validate yields via gravimetric analysis and HPLC.

Q. What in vitro assays are suitable for preliminary assessment of this compound’s bioactivity?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or resazurin reduction) using human cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK293). IC₅₀ values should be calculated with dose-response curves (4-parameter logistic model). Pair with antimicrobial disk diffusion assays (against Staphylococcus aureus or Candida albicans) to evaluate broad-spectrum potential .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity interference. Use orthogonal approaches:

  • Target Identification : CRISPR-Cas9 knockout screens to identify essential genes modulating this compound’s effects .
  • Pathway Analysis : Phosphoproteomics (LC-MS/MS) to map signaling cascades altered by treatment .
  • Controls : Include purified analogs (e.g., Rugulosuvine A) to isolate structure-activity relationships .
    • Data Contradiction Example :
StudyProposed MechanismKey Limitation
Zhang et al., 2022Apoptosis via caspase-3 activationUsed impure extract (80% purity)
Lee et al., 2023Autophagy inhibition (LC3-II accumulation)Validated with siRNA knockdown

Q. What strategies improve the stability of this compound in in vivo pharmacokinetic studies?

  • Methodological Answer : Degradation often occurs due to hepatic metabolism or pH sensitivity. Solutions include:

  • Formulation : Nanoencapsulation (PLGA nanoparticles) to enhance plasma half-life .
  • Metabolic Blockers : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) .
  • Analytical Validation : Use deuterated internal standards in LC-MS to correct for matrix effects .

Q. How can computational models predict this compound’s interaction with novel biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) against curated libraries (e.g., ChEMBL) to prioritize targets . Validate with molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å). Cross-reference with transcriptomic data (RNA-seq) from treated cells to confirm pathway enrichment .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound studies across labs?

  • Methodological Answer :

  • Metadata Reporting : Document solvent lot numbers, fungal strain origins (e.g., CBS 123456), and instrument calibration dates .
  • Open Data : Deposit raw spectra (e.g., JCAMP-DX format) and cell viability datasets in repositories like Zenodo .
  • Collaborative Trials : Multi-lab validation of bioactivity assays using blinded samples to reduce bias .

Q. How should researchers address potential off-target effects in this compound toxicity studies?

  • Methodological Answer : Use high-content screening (HCS) with organelle-specific dyes (e.g., MitoTracker for mitochondria) to detect subcellular damage . Pair with global proteomics to identify unintended protein interactions. Dose-response curves must span 3–5 logs to differentiate specific vs. nonspecific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.